Lactisole

Beschreibung

LACTISOLE is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

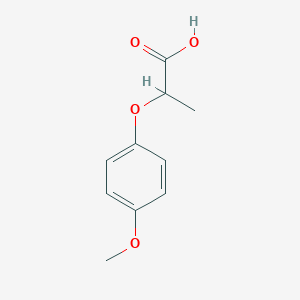

a sweetness inhibitor; structure given in first source

structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEKOFWWHVOKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864442 | |

| Record name | 2-(4-Methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13794-15-5, 4276-74-8 | |

| Record name | 2-(4-Methoxyphenoxy)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13794-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenoxy)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013794155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13794-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHOXYPHENOXY)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K573UZ6O8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 - 66 °C | |

| Record name | (S)-2-(4-Methoxyphenoxy)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Enantioselective Inhibition of the Human Sweet Taste Receptor by Lactisole Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the differential activity of (S)-Lactisole and (R)-Lactisole as negative allosteric modulators (NAMs) of the human sweet taste receptor, T1R2/T1R3. The document synthesizes key findings from cellular assays and computational modeling to elucidate the structural basis for the observed enantioselectivity.

Introduction

Lactisole, a 2-phenoxypropionic acid derivative originally isolated from roasted coffee beans, is a well-characterized inhibitor of the human sweet taste receptor.[1] It effectively suppresses the sweet taste of a wide range of natural and artificial sweeteners.[2][3] As a chiral molecule, lactisole exists as two enantiomers, (S)-Lactisole and (R)-Lactisole. Research has consistently demonstrated that the sweet taste inhibitory activity resides almost exclusively in the (S)-enantiomer.[1][4] This guide explores the quantitative differences in activity between these enantiomers, the experimental methodologies used to determine these differences, and the underlying molecular mechanisms.

Quantitative Analysis of Enantiomeric Activity

The inhibitory potency of (S)-Lactisole and (R)-Lactisole has been quantified using in vitro cell-based assays. These assays typically involve HEK293 cells co-expressing the human sweet taste receptor (hT1R2/hT1R3) and a promiscuous G-protein chimera (Gα16gust44) that couples receptor activation to intracellular calcium mobilization.[1][2] The inhibitory effect of the lactisole enantiomers is measured by their ability to reduce the calcium signal induced by a known sweet agonist, such as aspartame.

| Enantiomer | Target | Agonist | IC50 (µM) | Efficacy | Reference |

| (S)-Lactisole | hT1R2/hT1R3 | 1 mM Aspartame | ~10 | High | [1][4] |

| (R)-Lactisole | hT1R2/hT1R3 | 1 mM Aspartame | >1000 | Very Low / Negligible | [1][4] |

Table 1: Comparative Inhibitory Potency of Lactisole Enantiomers. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly greater potency of (S)-Lactisole compared to (R)-Lactisole in inhibiting the response of the human sweet taste receptor to aspartame.

Molecular Mechanism of Action

Lactisole acts as a negative allosteric modulator by binding to the transmembrane domain (TMD) of the T1R3 subunit of the sweet taste receptor.[1][3][4] This binding site is distinct from the Venus flytrap domain (VFD) where many sweeteners bind.[4] The enantioselectivity of lactisole is a consequence of the specific stereochemical requirements of this binding pocket.

Computational docking and molecular dynamics simulations have revealed that the (S)-isomers of both lactisole and a more potent analog, 2,4-dichlorophenoxypropionic acid (2,4-DP), interact with a common set of seven amino acid residues within the T1R3-TMD.[1][5][6] The inhibitory potency is primarily driven by stabilizing interactions involving the carboxyl group of the ligand.[1][6] In contrast, the (R)-enantiomer does not fit as favorably into this binding pocket, resulting in significantly weaker interaction and consequently, negligible inhibitory activity.[1]

Signaling Pathway of Sweet Taste Perception and Inhibition

The following diagram illustrates the canonical signaling pathway for sweet taste perception and the point of intervention by lactisole.

Figure 1: Sweet Taste Signaling Pathway and Lactisole Inhibition. This diagram shows the activation of the T1R2/T1R3 receptor by a sweetener, leading to a G-protein cascade, intracellular calcium release, and eventual nerve impulse generation. (S)-Lactisole inhibits this pathway by binding to the T1R3 subunit and preventing receptor activation.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the enantiomer-specific activity of lactisole.

Cell-Based Calcium Imaging Assay

This assay is the primary method for quantifying the inhibitory activity of lactisole enantiomers on the human sweet taste receptor.

Objective: To measure the dose-dependent inhibition of sweetener-induced intracellular calcium mobilization by (S)-Lactisole and (R)-Lactisole.

Materials:

-

HEK293 cells stably co-expressing hT1R2, hT1R3, and Gα16gust44.[1]

-

Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Sweet agonist (e.g., 1 mM Aspartame).

-

(S)-Lactisole and (R)-Lactisole stock solutions.

-

96-well microplate.

-

Fluorescence plate reader with automated injection.

Procedure:

-

Cell Culture: Maintain the stable HEK293 cell line under standard cell culture conditions.

-

Cell Plating: Seed the cells into a 96-well microplate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Assay: a. Wash the cells to remove excess dye. b. Add varying concentrations of (S)-Lactisole or (R)-Lactisole to the wells and incubate. c. Measure the baseline fluorescence using the plate reader. d. Inject the sweet agonist (e.g., 1 mM Aspartame) into the wells. e. Immediately begin recording the change in fluorescence over time.

-

Data Analysis: a. The change in fluorescence (ΔF) is calculated as the peak fluorescence minus the baseline fluorescence. b. Normalize the response to the response of the agonist alone (0% inhibition) and the baseline (100% inhibition). c. Plot the normalized response against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for the Cell-Based Calcium Imaging Assay. This flowchart outlines the key steps involved in quantifying the inhibitory activity of lactisole enantiomers.

Computational Modeling and Docking

Computational methods are employed to predict and rationalize the binding of lactisole enantiomers to the T1R3-TMD.

Objective: To model the three-dimensional structure of the T1R3-TMD and predict the binding poses and affinities of (S)-Lactisole and (R)-Lactisole.

Methodology:

-

Homology Modeling: Construct a 3D model of the hT1R3-TMD based on the crystal structure of a related Class C G-protein coupled receptor (GPCR), such as the metabotropic glutamate (B1630785) receptor.[1]

-

Ligand Preparation: Generate 3D structures of (S)-Lactisole and (R)-Lactisole and perform energy minimization.

-

Molecular Docking: Use docking software (e.g., AutoDock, GOLD) to predict the binding poses of each enantiomer within the putative binding pocket of the T1R3-TMD model. The binding pocket can be identified based on mutagenesis data.

-

Pose Analysis and Scoring: Analyze the predicted binding poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket. Use scoring functions to estimate the binding affinity for each enantiomer.

-

Molecular Dynamics (MD) Simulation: Perform MD simulations to refine the docked complexes and assess the stability of the ligand-receptor interactions over time.[1]

Figure 3: Workflow for Computational Modeling and Docking. This diagram illustrates the in silico approach to studying the interaction between lactisole enantiomers and the sweet taste receptor.

Conclusion

The inhibitory activity of lactisole on the human sweet taste receptor is highly enantioselective, with (S)-Lactisole being the potent inhibitor and (R)-Lactisole being largely inactive. This difference in activity is attributed to the specific stereochemical requirements of the binding pocket located in the transmembrane domain of the T1R3 subunit. The combination of cell-based functional assays and computational modeling provides a comprehensive understanding of the structure-activity relationship of lactisole enantiomers, offering valuable insights for the design of novel taste modulators.

References

- 1. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor | Semantic Scholar [semanticscholar.org]

The Discovery and Natural Occurrence of Lactisole: A Technical Guide

A comprehensive overview of the discovery, natural sources, and biochemical interactions of lactisole, a potent sweetness inhibitor.

Introduction

Lactisole, chemically known as sodium 2-(4-methoxyphenoxy)propanoate, is a naturally derived compound recognized for its remarkable ability to suppress the perception of sweetness. This unique property has led to its application in the food industry as a flavor modifier, enabling the reduction of sugar content while maintaining palatability. This technical guide provides an in-depth exploration of the discovery of lactisole, its natural sources, and the molecular mechanisms underlying its sweetness-inhibiting effects. The information presented is intended for researchers, scientists, and professionals in the field of drug development and food science.

Discovery of Lactisole

The parent acid of lactisole, 2-(4-methoxyphenoxy)propionic acid, was first identified in 1989 by a team of scientists—Rathbone, Butters, Cookson, and Robinson. Their research, published in the Journal of Agricultural and Food Chemistry, pinpointed the compound within roasted Colombian arabica coffee beans .[1][2] This discovery marked the first identification of this molecule in a natural source and laid the groundwork for future investigations into its sensory properties. Subsequent research by the same team in the same year further elucidated the chirality of the molecule, revealing that the (S)-enantiomer is the predominant form found in nature and is the primary contributor to its sweetness-masking effect.[1]

Natural Sources and Quantitative Data

To date, the primary and most well-documented natural source of lactisole is roasted coffee beans . Specifically, it has been quantified in roasted Colombian arabica coffee beans at concentrations ranging from 0.5 to 1.2 parts per million (ppm) . While other potential natural sources have been anecdotally mentioned, rigorous scientific evidence confirming the presence and concentration of lactisole in other botanicals remains limited.

| Natural Source | Compound | Concentration (ppm) | Predominant Enantiomer |

| Roasted Colombian Arabica Coffee Beans | 2-(4-methoxyphenoxy)propionic acid | 0.5 - 1.2 | (S)-(-) |

Experimental Protocols

The following sections detail the methodologies employed in the original research for the isolation and characterization of 2-(4-methoxyphenoxy)propionic acid from roasted coffee beans.

Isolation of 2-(4-methoxyphenoxy)propionic Acid from Roasted Coffee Beans

The isolation procedure described by Rathbone et al. (1989) involved an aqueous extraction of roasted coffee beans followed by purification steps.

-

Extraction: Roasted Colombian Arabica coffee beans were ground and extracted with hot water.

-

Purification: The aqueous extract was subjected to a series of purification steps, including solvent extraction and chromatographic techniques to isolate the acidic components.

-

Methylation: The isolated acidic fraction was methylated to convert the carboxylic acids into their corresponding methyl esters, which are more volatile and amenable to gas chromatography-mass spectrometry (GC-MS) analysis.

-

Chromatographic Separation: The methylated extract was then purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column.

Characterization and Chiral Analysis

The purified methyl ester of 2-(4-methoxyphenoxy)propanoic acid was characterized using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis was used to confirm the identity of the compound by comparing its mass spectrum with that of a synthesized standard.

-

Chiral High-Performance Liquid Chromatography (HPLC): The chirality of the isolated compound was determined using a chiral HPLC column (Chiralcel OK). This analysis revealed that the methyl 2-(4-methoxyphenoxy)propanoate from the coffee extract was composed of approximately 80% of the (S)-(-) enantiomer.[1]

Signaling Pathway of Lactisole's Sweetness Inhibition

Lactisole exerts its sweetness-inhibiting effect by interacting with the human sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3. Lactisole functions as a negative allosteric modulator of this receptor complex.

The binding of a sweet substance (agonist) to the T1R2-T1R3 receptor initiates a signaling cascade that results in the perception of sweetness. Lactisole interferes with this process by binding to a specific site on the transmembrane domain of the T1R3 subunit .[3][4][5] This binding event does not directly block the agonist binding site but rather induces a conformational change in the receptor that prevents its activation, thereby inhibiting the downstream signaling pathway. This inhibition specifically affects the calcium signaling pathway that is normally triggered by sweet stimuli.[6][7]

Below is a diagram illustrating the signaling pathway of sweet taste perception and the inhibitory action of lactisole.

Figure 1: Signaling pathway of sweet taste perception and inhibition by lactisole.

Experimental Workflow for Lactisole Synthesis

For research purposes, lactisole can be synthesized in the laboratory. The following diagram outlines a general workflow for the asymmetric synthesis of (S)-lactisole.

Figure 2: General workflow for the asymmetric synthesis of (S)-lactisole.

Conclusion

The discovery of lactisole in roasted coffee beans has provided a valuable tool for both the food industry and the scientific community. Its well-characterized ability to selectively inhibit sweet taste perception through a specific interaction with the T1R3 receptor subunit makes it a subject of ongoing research for applications in taste modulation and as a probe to understand the complexities of gustatory signaling. The detailed experimental protocols and understanding of its mechanism of action presented in this guide serve as a foundational resource for further exploration in these fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Modulatory Effects of Lactisole on Sweet and Umami Taste Perception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactisole, a naturally occurring carboxylic acid, is a well-documented antagonist of sweet and umami taste perception in humans. Its mechanism of action involves the specific modulation of the T1R3 taste receptor subunit, a component common to both the sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste receptors. This technical guide provides an in-depth overview of the core principles underlying lactisole's inhibitory effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The perception of sweet and umami tastes is fundamental to nutrient identification and plays a crucial role in dietary choices. These taste modalities are mediated by heterodimeric G-protein coupled receptors (GPCRs) of the T1R family. The T1R2/T1R3 receptor is responsible for detecting a wide range of sweet compounds, while the T1R1/T1R3 receptor is activated by umami substances, primarily L-glutamate. The shared T1R3 subunit in both receptors makes it a key target for taste modulation. Lactisole (2-(4-methoxyphenoxy)propionic acid) acts as a potent negative allosteric modulator of the human T1R3 receptor, thereby inhibiting the perception of both sweet and umami tastes.[1][2] This inhibitory action is species-specific, with a pronounced effect in humans and other primates but not in rodents.[3] Understanding the molecular interactions and functional consequences of lactisole's activity is crucial for the development of novel taste modifiers and for advancing our knowledge of taste receptor biology.

Mechanism of Action: Targeting the T1R3 Receptor

Lactisole exerts its inhibitory effect by binding to a specific pocket within the transmembrane domain (TMD) of the human T1R3 receptor subunit.[1][4] This binding event does not directly compete with the binding of all sweet or umami tastants, particularly those that interact with the Venus flytrap domain (VFD) of the T1R1 or T1R2 subunits. Instead, lactisole acts as a negative allosteric modulator, changing the conformation of the T1R3 receptor and thereby preventing the conformational changes necessary for receptor activation and downstream signaling.[4]

The inhibitory effect of lactisole is dependent on its interaction with several key amino acid residues within the T1R3 TMD.[4] For some sweeteners that also bind within the TMD of T1R3, such as cyclamate and neohesperidin (B1678168) dihydrochalcone (B1670589) (NHDC), lactisole can act as a competitive inhibitor.[5][6]

Signaling Pathway of Sweet and Umami Taste and Inhibition by Lactisole

The canonical signaling pathway for both sweet and umami taste transduction begins with the activation of the T1R2/T1R3 or T1R1/T1R3 receptors, respectively. This leads to the activation of a heterotrimeric G-protein, gustducin. The activated G-protein, in turn, stimulates phospholipase C β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of neurotransmitters, which ultimately signal the perception of sweet or umami taste to the brain.[4][7]

Lactisole, by binding to the T1R3 TMD, prevents the initial receptor activation step, thereby blocking this entire downstream signaling cascade.

Quantitative Data on Lactisole's Inhibitory Effects

The inhibitory potency of lactisole has been quantified in various studies using both in vitro cell-based assays and in vivo human psychophysical experiments.

Cell-Based Assays

Cell-based assays, typically using HEK293 cells co-expressing the human sweet or umami taste receptors, are instrumental in determining the dose-dependent inhibitory effects of lactisole. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify potency.

| Compound | Target Receptor | Agonist | IC50 (µM) | Cell Line | Reference |

| (±)-Lactisole | T1R2/T1R3 | 1 mM Aspartame | 65 | HEK293 | [3] |

| (±)-2,4-DP* | T1R2/T1R3 | 1 mM Aspartame | 6.2 | HEK293 | [3] |

| Lactisole | T1R3 | 75 mM Calcium | ~3000 (3 mM) | HEK293 | [8] |

Note: 2,4-dichlorophenoxypropionic acid (2,4-DP) is a more potent analog of lactisole.

Human Psychophysical Studies

Human sensory panel studies provide real-world data on the perceptual effects of lactisole. These studies typically measure the reduction in perceived taste intensity of sweeteners and umami compounds in the presence of lactisole.

| Lactisole Concentration | Sweetener / Umami Compound | Perceived Intensity Reduction | Reference |

| 32 mM | 100 mM Monosodium Glutamate (MSG) | 66% reduction in umami intensity | [2] |

| 32 mM | 20 mM Monosodium Glutamate (MSG) | 69% reduction in umami intensity | [2] |

| 0.46 mM (100 ppm) | Up to 1 mM Acesulfame K | Effective inhibition | [6] |

| 0.92 mM (200 ppm) | Up to 2 mM Aspartame | Effective inhibition | [6] |

| 0.46 mM (100 ppm) | Up to 0.2 mM NHDC | Effective inhibition | [6] |

| 0.92 mM (200 ppm) | Up to 0.5 mM NHDC | Effective inhibition | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of lactisole's effects. The following sections outline typical protocols for cell-based and human sensory studies.

Cell-Based Assay for Measuring Lactisole's Inhibition (Calcium Imaging)

This protocol describes a common method for assessing the inhibitory activity of lactisole on the human sweet taste receptor (T1R2/T1R3) expressed in HEK293 cells using a calcium-sensitive fluorescent dye.

4.1.1. Materials

-

HEK293 cells stably co-expressing human T1R2, T1R3, and a G-protein chimera (e.g., Gα16gust44).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Sweet agonist (e.g., sucrose, aspartame).

-

Lactisole.

-

96-well black-walled, clear-bottom microplate.

-

Fluorescence plate reader with automated injection capabilities.

4.1.2. Procedure

-

Cell Culture: Culture the stable HEK293 cell line under standard conditions (37°C, 5% CO2).

-

Cell Plating: Seed the cells into a 96-well microplate at an appropriate density and allow them to adhere and grow to confluence (typically 24-48 hours).

-

Dye Loading:

-

Prepare a loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the wells and wash once with assay buffer.

-

Add the loading solution to each well and incubate for 1 hour at 37°C.

-

-

Washing: After incubation, gently wash the cells twice with assay buffer to remove excess dye.

-

Compound Preparation: Prepare serial dilutions of lactisole and the sweet agonist in assay buffer.

-

Fluorescence Measurement:

-

Place the microplate in the fluorescence plate reader.

-

Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Record a baseline fluorescence reading.

-

Inject the lactisole solution (or buffer for control) into the wells and incubate for a short period (e.g., 1-5 minutes).

-

Inject the sweet agonist solution and immediately begin recording the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the response to the control (agonist alone).

-

Plot the normalized response against the log of the lactisole concentration to generate a dose-response curve and calculate the IC50 value.

-

Human Psychophysical Protocol (Sensory Evaluation)

This protocol outlines a general procedure for assessing the effect of lactisole on the perceived intensity of sweet and umami tastes in human subjects.

4.2.1. Participants

-

Recruit a panel of healthy, non-smoking adult volunteers.

-

Screen participants for their ability to perceive the five basic tastes.

-

Obtain informed consent from all participants.

4.2.2. Materials

-

Sweet and umami stimuli (e.g., sucrose, MSG) dissolved in deionized water at various concentrations.

-

Lactisole solution at a fixed concentration (e.g., 1 mM).

-

Deionized water for rinsing.

-

Unsalted crackers or bread for palate cleansing.

-

Computerized data collection system or paper ballots.

-

Labeled cups for sample presentation.

4.2.3. Procedure

-

Training: Train the panelists on the use of the intensity rating scale (e.g., a general Labeled Magnitude Scale or a category scale).

-

Adaptation: Have participants rinse their mouths thoroughly with deionized water to adapt to a neutral baseline.

-

Sample Presentation:

-

Present the taste stimuli in a randomized or counterbalanced order to minimize order effects.

-

For each trial, participants will be presented with either the tastant alone or the tastant mixed with lactisole.

-

-

Tasting and Rating:

-

Instruct participants to take a specific volume of the sample into their mouth, hold it for a set duration (e.g., 5-10 seconds), and then expectorate.

-

Participants then rate the perceived intensity of the sweet or umami taste on the provided scale.

-

-

Rinsing and Inter-stimulus Interval:

-

After each sample, participants must rinse their mouths with deionized water and consume a small piece of unsalted cracker to cleanse their palate.

-

A mandatory inter-stimulus interval (e.g., 1-2 minutes) should be enforced to prevent sensory fatigue.

-

-

Data Analysis:

-

Collect the intensity ratings for each condition.

-

Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the perceived intensity of the tastant with and without lactisole.

-

Plot the mean intensity ratings to visualize the inhibitory effect of lactisole.

-

Conclusion

Lactisole serves as a valuable molecular tool for probing the function of the T1R3 taste receptor and for understanding the mechanisms of sweet and umami taste perception. Its specific action as a negative allosteric modulator of the human T1R3 subunit provides a clear mechanism for its inhibitory effects. The quantitative data from both cell-based assays and human psychophysical studies consistently demonstrate its efficacy in reducing the perception of sweet and umami tastes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of taste modulation and to explore the potential applications of lactisole and other taste modifiers in food science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Sweet Taste by Umami Compounds via Sweet Taste Receptor Subunit hT1R2 | PLOS One [journals.plos.org]

- 6. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Molecular Binding Sites of Lactisole on Taste Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactisole, a naturally occurring carboxylic acid found in roasted coffee beans, is a potent sweet taste inhibitor.[1] It effectively suppresses the perception of sweetness from both natural sugars and artificial sweeteners, making it a valuable tool in taste modulation research and food science.[1] This technical guide provides a comprehensive overview of the molecular binding sites of lactisole on taste receptors, focusing on the human sweet taste receptor (T1R2/T1R3) and its interaction with the umami taste receptor (T1R1/T1R3). Detailed experimental protocols, quantitative binding data, and visual representations of the underlying molecular mechanisms are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Lactisole functions as a negative allosteric modulator (NAM) of the human sweet taste receptor.[2] Its inhibitory action is highly specific, targeting the T1R3 subunit of the heterodimeric G-protein coupled receptor (GPCR) responsible for sweet taste perception.[3][4][5] This interaction occurs within the transmembrane domain (TMD) of hT1R3, a region critical for receptor activation and signaling.[2][3][4] Notably, the inhibitory effect of lactisole is primate-specific and has not been observed in rodents.[3][4] The (S)-enantiomer of lactisole is the more biologically active form.[1][2]

Molecular Binding Site of Lactisole on the T1R3 Subunit

The binding pocket for lactisole is located deep within the seven-transmembrane helical bundle of the human T1R3 subunit.[3] Through a combination of site-directed mutagenesis, the use of interspecies receptor chimeras (human/mouse), and computational modeling, several key amino acid residues have been identified as critical for lactisole binding and its inhibitory effect.

Key Amino Acid Residues for Lactisole Binding:

Studies have pinpointed several residues within the transmembrane helices of hT1R3 that are essential for lactisole sensitivity. Alanine (B10760859) substitution of these residues has been shown to abolish or significantly alter the inhibitory effect of lactisole.[3] A 2019 study identified seven specific residues in the T1R3-TMD that interact with the (S)-isomers of both lactisole and a more potent analog, 2,4-DP.[2] While the specific residue numbers can vary slightly between studies due to different numbering schemes, the general location within the transmembrane helices is consistent. Key residues identified as being directly involved in the interaction with lactisole include:

-

Residues in Transmembrane Helices (TMs): Mutagenesis studies have highlighted the importance of residues within TM3, TM5, and TM6 for lactisole sensitivity.[2][3]

-

Specific interacting residues: A study by Jiang et al. (2005) identified four key residues required for lactisole sensitivity through alanine substitution.[3] Another study by Nakagita et al. (2019) pinpointed seven residues that interact with (S)-lactisole.[2] These residues contribute to a binding pocket that accommodates the lactisole molecule.

The binding of lactisole to this site is thought to stabilize an inactive conformation of the T1R3 receptor, thereby preventing the conformational changes necessary for G-protein coupling and downstream signaling upon agonist (sweetener) binding.

Quantitative Data on Lactisole Inhibition

The inhibitory potency of lactisole is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of lactisole required to inhibit 50% of the receptor's response to a specific agonist. These values can vary depending on the sweetener used and the experimental conditions.

| Sweetener (Agonist) | Lactisole Concentration | Inhibition | Cell Line | Reference |

| D-tryptophan (10 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |

| Sucrose (100 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |

| Acesulfame-K (10 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |

| Cyclamate (10 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |

| Saccharin (1 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |

| Sucralose (1 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |

| NHDC (0.25 mM) | 1.25 mM | Inhibition observed | HEK293E | [3] |

| Brazzein (0.25%) | 1.25 mM | Inhibition observed | HEK293E | [3] |

| Thaumatin (0.1%) | 1.25 mM | Inhibition observed | HEK293E | [3] |

| Sweeteners (general) | 3-10 mM | Dose-dependent inhibition (IC50 ~4 mM) | MIN6 (mouse pancreatic β-cells) | [5] |

Interaction with the Umami Taste Receptor (T1R1/T1R3)

The umami taste receptor is a heterodimer of T1R1 and T1R3, sharing the T1R3 subunit with the sweet taste receptor.[6][7][8] Consequently, lactisole also exhibits an inhibitory effect on umami taste perception by binding to the common T1R3 subunit.[6][7][8] This cross-modality inhibition highlights the central role of the T1R3 transmembrane domain in the perception of both sweet and umami tastes. Lactisole has been shown to block the umami taste of L-glutamate in human taste tests and inhibit the activity of the human T1R1/T1R3 receptor in cellular assays.[8]

Experimental Protocols

The identification and characterization of the lactisole binding site have been achieved through a combination of molecular biology, cell-based assays, and computational approaches.

Site-Directed Mutagenesis and Chimeric Receptors

A key technique involves creating chimeric receptors by swapping domains between the lactisole-sensitive human T1R3 and the insensitive mouse T1R3. This allows researchers to narrow down the specific region of the receptor responsible for lactisole binding. Further precision is achieved through site-directed mutagenesis, where individual amino acid residues within the identified region are mutated (e.g., to alanine) to assess their specific contribution to lactisole sensitivity.

General Protocol:

-

Plasmid Construction: Create expression plasmids containing the cDNA for wild-type and mutant T1R2 and T1R3 subunits. Chimeric receptors are constructed by swapping DNA sequences between the human and mouse T1R3 genes.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and then co-transfected with the expression plasmids for the T1R2 and T1R3 subunits, along with a promiscuous G-protein (e.g., Gα16-gust44) that couples to downstream signaling pathways.

-

Functional Assays: Transfected cells are then used in functional assays to measure receptor activation in the presence and absence of sweeteners and lactisole.

Calcium Mobilization Assay

This is a widely used functional assay to measure the activation of GPCRs that signal through the release of intracellular calcium.

Protocol:

-

Cell Plating: Transfected HEK293 cells are plated into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A baseline fluorescence is measured before the addition of a sweet agonist, followed by the addition of the agonist mixed with lactisole.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The response is typically quantified as the peak change in fluorescence. IC50 values for lactisole are determined by measuring the inhibition of the agonist-induced response at various concentrations of lactisole.

Computational Modeling and Docking

Homology modeling is used to create a three-dimensional structure of the T1R3 transmembrane domain, often based on the crystal structures of related GPCRs like rhodopsin or metabotropic glutamate (B1630785) receptors.[2] Molecular docking simulations are then performed to predict the binding pose of lactisole within the modeled structure. These computational predictions help to guide site-directed mutagenesis experiments by identifying potential interacting residues.

Visualizing Molecular Interactions and Pathways

Sweet and Umami Taste Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for sweet and umami taste perception and the inhibitory action of lactisole.

References

- 1. Lactisole - Wikipedia [en.wikipedia.org]

- 2. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

Lactisole as a Negative Allosteric Modulator of the TAS1R2/TAS1S3 Sweet Taste Receptor: A Technical Guide

Executive Summary: The human sweet taste receptor, a heterodimer of TAS1R2 and TAS1R3 subunits, is the primary sensor for a wide variety of natural and artificial sweeteners. Its activity can be modulated by compounds that bind to sites distinct from the primary agonist binding pocket. Lactisole is a well-characterized negative allosteric modulator (NAM) that inhibits sweet taste perception by binding to the transmembrane domain of the TAS1R3 subunit. This document provides a detailed technical overview of lactisole's mechanism of action, the signaling pathway it modulates, quantitative data on its inhibitory effects, and key experimental protocols for studying such modulators.

Introduction to the Sweet Taste Receptor (TAS1R2/TAS1R3)

The perception of sweet taste is initiated by the activation of a Class C G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (TAS1R2) and Taste 1 Receptor Member 3 (TAS1R3).[1][2][3] This heterodimeric receptor is expressed in taste receptor cells within the taste buds of the oral cavity.[3] Each subunit possesses a large extracellular Venus Flytrap (VFT) domain, a cysteine-rich domain (CRD), and a seven-transmembrane (7TM) domain.[2] The VFT domain of TAS1R2 is the principal binding site for most sweeteners, including natural sugars and many artificial sweeteners.[2][4][5] However, the receptor features multiple binding sites, allowing it to recognize a vast array of structurally diverse sweet compounds and be subject to allosteric modulation.[1][2][4]

The TAS1R2/TAS1R3 Signaling Pathway

The binding of a sweet agonist to the TAS1R2/TAS1R3 receptor triggers a conformational change, leading to the activation of a downstream signaling cascade.[6] This process is primarily mediated by the G protein gustducin (B1178931).[6][7]

Key steps in the signaling pathway include:

-

G Protein Activation: Activated gustducin (specifically the Gα-gustducin subunit) stimulates phospholipase Cβ2 (PLCβ2).[6][8]

-

Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

-

Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[1][7][10]

-

Channel Activation & Depolarization: The rise in intracellular Ca2+ activates the transient receptor potential melastatin 5 (TRPM5) channel, a monovalent cation channel.[1][8][10] The influx of Na+ ions through TRPM5 leads to depolarization of the taste receptor cell.[1][10]

-

Neurotransmitter Release: Depolarization activates the CALHM1/CALHM3 channel, which mediates the release of ATP.[1][10]

-

Signal Transmission: ATP acts as a neurotransmitter, activating afferent nerve fibers that transmit the sweet taste signal to the brain for processing.[7]

Figure 1: Simplified TAS1R2/TAS1R3 signaling cascade.

Lactisole: A Negative Allosteric Modulator (NAM)

Lactisole (2-(4-methoxyphenoxy)propionic acid) is a potent, broad-spectrum sweet taste inhibitor.[11][12] It effectively suppresses the sweet taste of natural sugars, artificial sweeteners, and sweet-tasting proteins.[11][12] Its inhibitory action is specific to the human and primate sweet taste receptor; it does not affect the rodent receptor, a key characteristic that has enabled detailed molecular investigation.[11][12]

Mechanism of Action

Lactisole functions as a negative allosteric modulator (NAM). Instead of competing with sweeteners for the primary binding site (the orthosteric site) on the TAS1R2 VFT domain, it binds to a distinct, allosteric site.

-

Binding Site: Extensive research using human-mouse receptor chimeras and site-directed mutagenesis has pinpointed lactisole's binding site to the transmembrane domain (TMD) of the human TAS1R3 subunit.[11][12][13][14] This pocket is located within the seven-transmembrane helices of the receptor.[11][12]

-

Inhibitory Action: By binding to this allosteric site, lactisole stabilizes an inactive conformation of the receptor. This prevents the conformational change necessary for G protein activation, even when a sweet agonist is bound to the orthosteric site on TAS1R2.[15] This effectively uncouples agonist binding from receptor activation, thereby inhibiting the downstream signaling cascade and blocking the perception of sweetness.[15][16] The interaction is considered non-competitive or allosteric for agonists that bind to TAS1R2, but can be competitive for agonists that also bind within the TAS1R3-TMD, such as cyclamate.[17][18][19]

Figure 2: Lactisole's negative allosteric modulation mechanism.

Quantitative Analysis of Lactisole Inhibition

The inhibitory potency of lactisole is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of lactisole required to inhibit 50% of the maximal response to a given sweetener. These values are determined using in vitro functional assays, such as calcium imaging in HEK293 cells stably expressing the human TAS1R2/TAS1R3 receptor.

| Sweetener (Agonist) | Agonist Concentration | Lactisole IC50 (approx.) | Inhibition Type | Reference |

| Sucralose | 0.2 mM | ~0.1 mM | Allosteric | [19] |

| Acesulfame K | 0.3 mM | ~0.1 mM | Allosteric | [18][19] |

| Aspartame | 0.3 mM | ~0.15 mM | Allosteric | [18][19] |

| Cyclamate | 3 mM | ~0.2 mM | Competitive | [18][19] |

| NHDC | 0.03 mM | ~0.2 mM | Competitive | [18][19] |

| Stevioside | 1 mM - 3 mM | Varies | Allosteric | [20] |

| D-Tryptophan | 10 mM | ~1.25 mM | Allosteric | [12] |

Note: IC50 values can vary depending on the specific agonist, agonist concentration, and experimental conditions.

Key Experimental Protocols

The characterization of TAS1R2/TAS1R3 modulators like lactisole relies on robust in vitro functional assays. A common and effective method is the calcium mobilization assay using a stable cell line.

Cell-Based Functional Assay (Calcium Mobilization)

This protocol describes a typical workflow for assessing the inhibitory effect of a compound on the TAS1R2/TAS1R3 receptor using a fluorescence-based calcium influx assay.

1. Cell Culture and Plating:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human TAS1R2, TAS1R3, and a promiscuous G protein (e.g., Gα16-gust44) are commonly used.[12][19]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents (e.g., hygromycin, zeocin) at 37°C in a 5% CO2 humidified incubator.

-

Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates coated with an adhesion factor like poly-D-lysine and grown to near confluence.[19]

2. Calcium Indicator Dye Loading:

-

The growth medium is removed, and cells are washed with a physiological salt buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in the dark at 37°C for approximately 1 hour. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

3. Compound Preparation and Application:

-

Agonist & Antagonist Solutions: Serial dilutions of the agonist (sweetener) and antagonist (lactisole) are prepared in the assay buffer.

-

Assay Execution: The assay is performed using a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.

-

The instrument records a baseline fluorescence. It then adds the antagonist (lactisole) followed shortly by the agonist (sweetener). For competitive inhibition studies, agonist and antagonist are often pre-mixed and added simultaneously.[18][19]

4. Data Acquisition and Analysis:

-

Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration. The peak fluorescence response is typically used for analysis.

-

Analysis:

-

Agonist Dose-Response: To determine the agonist's potency (EC50), cells are stimulated with increasing concentrations of the sweetener.

-

Antagonist Dose-Response: To determine the antagonist's potency (IC50), cells are stimulated with a fixed concentration of agonist (typically at its EC80) in the presence of increasing concentrations of the antagonist (lactisole).

-

Data Normalization: Responses are often normalized to the maximum response elicited by the agonist alone.

-

Curve Fitting: Data are fitted to a four-parameter logistic equation using software like GraphPad Prism to calculate EC50 and IC50 values.

-

Figure 3: General workflow for a calcium mobilization assay.

Applications and Future Directions

The study of lactisole has been instrumental in elucidating the molecular mechanics of sweet taste perception. As a well-defined NAM, it serves as a critical tool for:

-

Probing Receptor Structure-Function: Investigating the allosteric mechanisms of GPCRs.

-

Food Science: Developing novel taste modulators to reduce sugar content in foods without sacrificing palatability.

-

Drug Development: Understanding the role of extra-oral sweet taste receptors (e.g., in the gut and pancreas) in metabolism and glucose homeostasis.[21]

Future research may focus on identifying new allosteric modulators with different properties, designing more potent inhibitors, and further clarifying the physiological role of TAS1R2/TAS1R3 receptors located outside the oral cavity.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Proceedings of the 2015 A.S.P.E.N. Research Workshop - Taste Signaling: Impact on Food Selection, Intake, and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAS1R2/TAS1R3 Single-Nucleotide Polymorphisms Affect Sweet Taste Receptor Activation by Sweeteners: The SWEET Project - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biophysical and functional characterization of the human TAS1R2 sweet taste receptor overexpressed in a HEK293S inducible cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms and Functions of Sweet Reception in Oral and Extraoral Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sweetness - Wikipedia [en.wikipedia.org]

- 8. cambridge.org [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Activation and inhibition of the sweet taste receptor TAS1R2-TAS1R3 differentially affect glucose tolerance in humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Lactisole with the Transmembrane Domain of T1R3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions between the sweet taste inhibitor, lactisole, and the transmembrane domain (TMD) of the human sweet taste receptor subunit, T1R3. It consolidates key findings on the binding site, mechanism of action, and the experimental methodologies used to elucidate these details.

Introduction: The Sweet Taste Receptor and Lactisole

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[1][2][3] This T1R2/T1R3 receptor recognizes a wide variety of sweet-tasting compounds, from natural sugars to artificial sweeteners.[2][3][4] Lactisole, a 2-(4-methoxyphenoxy)propionic acid, is a potent and specific inhibitor of the human sweet taste receptor, effectively suppressing the sweet taste of numerous structurally diverse sweeteners.[1][5][6] Its inhibitory action is specific to humans and other primates, as it does not affect the sweet taste perception in rodents.[1][5] This species-specificity has been a crucial tool in pinpointing its site of action.

Mechanism of Action: Allosteric Modulation of the T1R3-TMD

Lactisole functions as a negative allosteric modulator (NAM) of the sweet taste receptor.[7] Through studies involving interspecies (human/mouse) chimeric receptors, it was conclusively determined that the human T1R3 subunit is the specific target for lactisole's inhibitory effect.[1][5] Further investigation using chimeric constructs narrowed the region of interaction to the seven-transmembrane domain (TMD) of hT1R3.[5][8][9][10] Lactisole binds to a pocket within this TMD, distinct from the orthosteric sites in the extracellular Venus Flytrap Domain (VFD) where many sweeteners bind.[5][7] This allosteric binding event stabilizes an inactive conformation of the receptor, thereby preventing its activation by sweet agonists.

The Lactisole Binding Site within the T1R3 Transmembrane Domain

Site-directed mutagenesis and computational modeling have been instrumental in identifying the key amino acid residues within the hT1R3-TMD that form the lactisole binding pocket.[5][7] Alanine scanning mutagenesis revealed several critical residues required for lactisole sensitivity.[1][5] More recent studies, utilizing homology models based on the crystal structure of related class C GPCRs like the metabotropic glutamate (B1630785) receptor (mGluR1), have provided a more refined view of the binding site.[7]

These studies indicate that the (S)-isomers of both lactisole and its more potent derivative, 2,4-dichlorophenoxy)propionic acid (2,4-DP), interact with a common set of residues.[7] Key residues that, when mutated, significantly reduce or abolish the inhibitory activity of lactisole include H641A , A733V , and Q794N .[7][11] Specifically, H641 and Q794 are thought to be crucial for interacting with the carboxyl group of lactisole.[7][11] The binding pocket is located within the seven-transmembrane helices of T1R3.[5]

Quantitative Analysis of Lactisole Inhibition

The inhibitory potency of lactisole is typically quantified by its half-maximal inhibitory concentration (IC50). The effect of mutations within the T1R3-TMD on lactisole sensitivity provides quantitative evidence for the involvement of specific residues. The data below is compiled from functional assays in heterologous expression systems (e.g., HEK293 cells) co-expressing the sweet taste receptor subunits.

| Receptor Variant | Ligand | IC50 Value (M) | Change in Sensitivity | Reference |

| Wild Type (WT) hT1R2/hT1R3 | Lactisole | 1.6 x 10⁻⁵ | - | [12] |

| WT hT1R2/hT1R3 | Lactisole | ~4.0 x 10⁻³ | - | [13][14] |

| hT1R3 S640A | Lactisole | 1.4 x 10⁻⁵ | Enhanced | [5] |

| hT1R3 H641A | Lactisole | Abolished | Lost | [5] |

| hT1R3 F778A | Lactisole | 1.8 x 10⁻³ | Greatly Reduced | [5] |

| hT1R3 L782A | Lactisole | 1.2 x 10⁻⁵ | Enhanced | [5] |

| hT1R3 R725A | Lactisole | 1.65 x 10⁻⁴ | Reduced (10-fold increase) | [12] |

| hT1R3 R725E | Lactisole | 6.5 x 10⁻⁵ | Reduced (4-fold increase) | [12] |

Note: IC50 values can vary between studies due to different experimental conditions, such as the agonist and its concentration used.

Signaling Pathway of Sweet Taste and Lactisole Inhibition

Sweetener binding to the T1R2/T1R3 receptor initiates a downstream signaling cascade. The activated receptor couples to a G-protein, typically gustducin, leading to the activation of phospholipase C β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular calcium activates the transient receptor potential cation channel member M5 (TRPM5), leading to cell depolarization and neurotransmitter release, ultimately signaling sweet taste to the brain. Lactisole, by binding to the T1R3-TMD, prevents the initial conformational change required for G-protein activation, thus blocking this entire cascade.

Caption: Sweet taste signaling cascade and the inhibitory point of Lactisole.

Key Experimental Methodologies

The study of lactisole's interaction with T1R3 relies heavily on cell-based functional assays and computational modeling.

This is the most common method to assess receptor function. It involves transiently or stably expressing the receptor subunits (hT1R2, hT1R3) and a promiscuous G-protein (e.g., Gα16gust44) in a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express these receptors.[5][15]

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

For transient transfection, seed cells in 96-well plates.[7]

-

Transfect cells with plasmids encoding hT1R2, hT1R3 (wild-type or mutant), and a G-protein subunit like Gα16gust44 using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Calcium Indicator Loading:

-

24-48 hours post-transfection, wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a dye solution for 30-60 minutes at 37°C.[7][16][17] The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

-

-

Functional Assay (Calcium Mobilization):

-

Wash the cells to remove excess dye.

-

Place the 96-well plate into a fluorescence plate reader (e.g., FlexStation 3).[7]

-

Measure the baseline fluorescence.

-

Add a solution containing a sweet agonist (e.g., sucralose, D-tryptophan) with or without varying concentrations of lactisole.[5][6]

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[15][18]

-

-

Data Analysis:

-

The response is typically quantified as the peak change in fluorescence (ΔF) over the baseline fluorescence (F).

-

Plot dose-response curves and fit the data to a sigmoidal (Hill) equation to calculate EC50 (for agonists) or IC50 (for inhibitors like lactisole) values.[7]

-

Caption: Workflow for a cell-based calcium imaging assay.

This technique is used to create specific mutations in the T1R3 gene to identify key residues for lactisole binding. The mutated T1R3 is then tested using the calcium imaging assay to see if sensitivity to lactisole is altered. A loss or significant reduction in inhibition points to a critical role for the mutated residue.[5][12]

Homology models of the T1R3-TMD are created based on the known crystal structures of related GPCRs.[7] Docking simulations are then performed to predict how lactisole fits into the transmembrane domain. These models help visualize the binding pocket and guide site-directed mutagenesis experiments by predicting which residues are likely to interact with the inhibitor.[7][19]

Structure-Activity Relationship and Mutagenesis

Mutagenesis studies have been pivotal in defining the lactisole binding site. The results demonstrate a clear structure-activity relationship, where specific residues are essential for the negative allosteric modulation by lactisole.

Caption: Logic of site-directed mutagenesis to identify key residues.

Conclusion and Future Directions

The interaction of lactisole with the transmembrane domain of T1R3 is a well-characterized example of negative allosteric modulation in a class C GPCR. The binding site has been mapped to a pocket within the seven-transmembrane helices, with specific residues like H641 and Q794 playing critical roles. This knowledge provides a robust framework for understanding the molecular basis of sweet taste inhibition. For drug development professionals, the T1R3-TMD represents a viable target for designing novel taste modulators. Future research, potentially leveraging high-resolution cryo-electron microscopy structures of the full-length receptor, could further refine the binding model and facilitate the rational design of new and more potent sweet taste inhibitors or enhancers.[4][20]

References

- 1. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modeling and Structural Characterization of the Sweet Taste Receptor Heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and functional characterization of human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Conserved Residues Control the T1R3-Specific Allosteric Signaling Pathway of the Mammalian Sweet-Taste Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Correlation between in vitro binding activity of sweeteners to cloned human sweet taste receptor and sensory evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification of the cyclamate interaction site within the transmembrane domain of the human sweet taste receptor subunit T1R3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Off-Target Effects of Lactisole in Cellular Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactisole, a potent allosteric modulator of the human sweet taste receptor (T1R2/T1R3), is widely utilized as a tool compound to inhibit sweet taste perception in both research and commercial applications. While its action on the T1R3 subunit is well-documented, emerging evidence reveals significant off-target effects that can confound experimental results in cellular assays. This technical guide provides an in-depth overview of these non-specific activities, focusing on T1R3-independent signaling pathways modulated by Lactisole. We present quantitative data on its on- and off-target effects, detailed experimental protocols for key cellular assays, and visual diagrams of the underlying signaling mechanisms to equip researchers with the knowledge to critically evaluate data generated using this compound.

Introduction: Lactisole's Canonical Function

Lactisole (2-(4-methoxyphenoxy)propanoic acid) functions as a negative allosteric modulator of the G-protein coupled receptor (GPCR) heterodimer T1R2/T1R3, which is the primary receptor for detecting sweet tastes in humans.[1][2] It binds to a pocket within the transmembrane domain (TMD) of the T1R3 subunit, stabilizing an inactive conformation of the receptor and thereby inhibiting the downstream signaling cascade typically initiated by sweeteners.[1][2] This on-target effect is specific and potent, making Lactisole an effective tool for studying sweet taste transduction.

On-Target Signaling Pathway

The canonical sweet taste signaling pathway begins with a sweetener binding to the T1R2/T1R3 receptor. This induces a conformational change, activating the associated heterotrimeric G-protein, which includes Gα-gustducin. Gα-gustducin, in turn, activates phospholipase C isozyme β2 (PLCβ2), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ ultimately leads to neurotransmitter release and the perception of sweetness.

Documented Off-Target Effects of Lactisole

Recent studies have highlighted that Lactisole can exert biological effects independent of the T1R3 receptor, primarily by modulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and consequently potentiating Ca²⁺ signaling from other GPCRs.[3][4]

T1R3-Independent Elevation of Intracellular cAMP

In human bronchial epithelial cells (Beas-2B), which express taste receptors as part of the innate immune system, Lactisole was found to cause a dose-dependent increase in intracellular cAMP.[3][4] This effect persisted even after T1R3 expression was knocked down using RNAi, confirming that the mechanism is independent of Lactisole's canonical target.[5] While Lactisole alone does not trigger Ca²⁺ release, the elevated cAMP levels appear to prime the cell for an enhanced response to other stimuli.[4]

Potentiation of GPCR-Mediated Calcium Mobilization

The primary consequence of Lactisole-induced cAMP elevation is the potentiation of Ca²⁺ release triggered by other GPCRs. Pre-treatment of Beas-2B cells with Lactisole significantly amplifies the cytosolic Ca²⁺ response to agonists of bitter taste receptors (e.g., denatonium) and other endogenous receptors like the histamine (B1213489) receptor.[3][4] This suggests that Lactisole fills the endoplasmic reticulum with Ca²⁺, leading to a greater release when stimulated.[3][4] This off-target effect is critical, as it can lead to a misinterpretation of results, attributing a synergistic or enhanced effect to the primary agonist when it is, in fact, a non-specific consequence of Lactisole treatment.

Quantitative Data Summary

For accurate experimental design and interpretation, it is crucial to understand the effective concentrations for Lactisole's on- and off-target activities.

Table 1: On-Target Inhibitory Activity of Lactisole

Assay System: HEK293 cells expressing human T1R2/T1R3 sweet taste receptor.

| Compound | Target | Assay Type | Agonist | IC₅₀ | Reference |

| (S)-Lactisole | hT1R2/T1R3 | Calcium Flux | 1 mM Aspartame | ~20 µM | [1] |

| (±)-Lactisole | hT1R2/T1R3 | Calcium Flux | 1 mM Aspartame | ~60 µM | [1] |

Table 2: Off-Target Modulatory Activity of Lactisole

Assay System: Beas-2B human bronchial epithelial cells.

| Effect | Target Pathway | Lactisole Conc. | Agonist | Quantitative Observation | Reference |

| cAMP Elevation | T1R3-Independent | 5 - 40 mM | None | Dose-dependent increase in intracellular cAMP.[4] | [4] |

| Ca²⁺ Potentiation | Denatonium (T2R) | 20 mM | 15 mM Denatonium | ~200-250% increase in peak Ca²⁺ release.[3][4] | [3][4] |

| Ca²⁺ Potentiation | Histamine Receptor | 10 - 20 mM | Histamine | ~50% increase in peak Ca²⁺ release.[4] | [4] |

| No Effect | Bitter Receptors | 0.5 mM | 10 mM Saccharin | No inhibition of Ca²⁺ response. | [3] |

Experimental Protocols

The following protocols provide a framework for assays commonly used to study the effects of Lactisole. Researchers should optimize parameters for their specific cell lines and experimental conditions.

Intracellular Calcium Flux Assay

This protocol is designed to measure changes in intracellular calcium in response to GPCR activation and its modulation by compounds like Lactisole, using a fluorescent calcium indicator.

Materials:

-

HEK293 or Beas-2B cells

-

96-well black-wall, clear-bottom tissue culture plates

-

Complete growth medium

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

-

Fluo-8 AM dye (or similar calcium indicator)

-

Anhydrous DMSO

-

Pluronic F-127 (optional, for dye solubilization)

-

Lactisole and agonist stock solutions

-

Fluorescence microplate reader with liquid handling capabilities (e.g., FlexStation)

Procedure:

-

Cell Plating: Seed cells at an optimal density (e.g., 40,000-80,000 cells/well for Beas-2B) in 100 µL of growth medium per well. Incubate overnight to form a confluent monolayer.[6]

-

Dye Loading: a. Prepare a 2-5 mM stock solution of Fluo-8 AM in anhydrous DMSO.[7] b. On the day of the assay, prepare a working dye loading solution by diluting the Fluo-8 AM stock to a final concentration of 4-5 µM in HHBS.[7] c. Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[7]

-

Washing: Gently aspirate the dye solution and wash the cells twice with 100 µL of HHBS to remove extracellular dye. Leave 100 µL of HHBS in the wells after the final wash.

-

Compound Pre-treatment: Add Lactisole (e.g., to a final concentration of 20 mM) or vehicle control to the appropriate wells. Incubate for the desired time (e.g., 1 hour at 37°C).[4]

-

Measurement: Place the cell plate into the fluorescence reader. Set the excitation and emission wavelengths (~490 nm and ~525 nm for Fluo-8, respectively). Program the instrument to add the agonist of interest (e.g., denatonium) and immediately begin kinetic fluorescence readings.[6]

-

Data Analysis: The change in fluorescence (ΔF) over baseline (F₀) is calculated to determine the cellular response.

Intracellular cAMP Biosensor Assay

This protocol describes the use of a genetically encoded biosensor, such as Flamindo2, to measure real-time changes in intracellular cAMP levels.

Materials:

-

Beas-2B cells

-

Glass-bottom imaging dishes or plates

-

cAMP biosensor plasmid DNA (e.g., Flamindo2, which decreases in fluorescence with increasing cAMP)[5][8]

-

Transfection reagent (e.g., Lipofectamine)

-

Imaging buffer (e.g., HBSS)

-

Lactisole stock solution

-

Live-cell imaging fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

-

Transfection: a. Seed Beas-2B cells in imaging dishes.[9] b. 24 hours after seeding, transfect the cells with the Flamindo2 plasmid according to the manufacturer's protocol for the transfection reagent. c. Incubate for 24-48 hours to allow for robust expression of the biosensor.[10]

-

Imaging Preparation: a. Before imaging, gently wash the cells and replace the growth medium with imaging buffer. b. Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate.

-

Live-Cell Imaging: a. Identify a field of view with healthy, fluorescent cells. b. Begin a time-lapse acquisition, capturing baseline fluorescence for several minutes. c. Carefully add the Lactisole solution (e.g., 5-40 mM final concentration) to the dish.[4] d. Continue time-lapse imaging to record the change in fluorescence intensity over time. The fluorescence of Flamindo2 is expected to decrease as cAMP levels rise.[8][10]

-

Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest over time. Normalize the data to the baseline fluorescence to determine the relative change in cAMP levels.

Conclusion and Recommendations

Lactisole is an invaluable tool for probing the function of the T1R2/T1R3 sweet taste receptor. However, researchers must be aware of its significant off-target ability to increase intracellular cAMP and potentiate Ca²⁺ signaling in a T1R3-independent manner.[3] This is particularly relevant in cell types that are not primary taste cells but endogenously express GPCRs, such as airway epithelial cells.

Recommendations for Researchers:

-

Include Proper Controls: When using Lactisole to inhibit a sweet-taste-induced response, always include a control where Lactisole is added in the absence of the sweet agonist to check for independent effects.

-